molecular formula C8H4Cl2N2S B11713568 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine

Cat. No.: B11713568
M. Wt: 231.10 g/mol
InChI Key: BJBFJJVZAWOKCI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a thiophene ring at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method involves the reaction of 2,4-dichloropyrimidine with thiophene-3-boronic acid under Suzuki coupling conditions. This reaction is usually catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Coupling Reactions: Complex heterocyclic compounds.

Scientific Research Applications

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine atoms and thiophene ring contribute to its binding affinity and specificity for molecular targets. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a thiophene ring.

    2,4-Dichloro-5-phenylpyrimidine: Contains a phenyl group at position 5, offering different electronic and steric properties.

    2,4-Dichloro-5-(furan-3-yl)pyrimidine: Features a furan ring, which is an oxygen-containing heterocycle.

Uniqueness

2,4-Dichloro-5-(thiophen-3-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Properties

Molecular Formula

C8H4Cl2N2S

Molecular Weight

231.10 g/mol

IUPAC Name

2,4-dichloro-5-thiophen-3-ylpyrimidine

InChI

InChI=1S/C8H4Cl2N2S/c9-7-6(3-11-8(10)12-7)5-1-2-13-4-5/h1-4H

InChI Key

BJBFJJVZAWOKCI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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